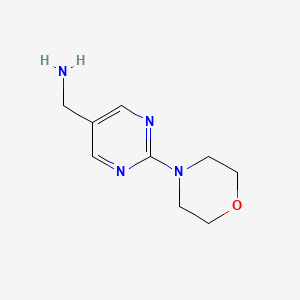
(2-Morpholinopyrimidin-5-yl)methylamine
Overview
Description
Synthesis Analysis
The synthesis of morpholinopyrimidine derivatives has been outlined in a few studies. For instance, one study outlines the synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assesses their anti-inflammatory activity in macrophage cells .
Molecular Structure Analysis
The molecular formula of “(2-Morpholinopyrimidin-5-yl)methylamine” is C9H14N4O . The average mass is 194.234 Da and the monoisotopic mass is 194.116760 Da .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Derivatives for Anti-inflammatory Activity : 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, an important intermediate for inhibiting tumor necrosis factor alpha and nitric oxide, were synthesized through a green method. This compound, synthesized from methyl 3-aminothiophene-2-carboxylate and formamidine acetate, shows potential in medicinal chemistry (Lei et al., 2017).
- Glucosidase Inhibitors with Antioxidant Activity : Novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives were synthesized and screened for in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibited significant α-glucosidase inhibitory potential, indicating their potential use in the treatment of diabetes and other related diseases (Özil et al., 2018).
Anticancer Applications
- PI3Kβ-specific Inhibitors for PTEN-deficient Cancers : The development of pyrimidone indoline amide PI3Kβ inhibitors, which are promising for treating PTEN-deficient cancers, involved the optimization of the compound 2-[2-(2-Methyl-2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one. This compound showed significant in vivo activity in cancer models, supporting its potential as a cancer therapeutic agent (Certal et al., 2014).
Neuropharmacology
- Selective Serotonin Reuptake Inhibitor with 5-HT2A Antagonistic Activity : YM992, a compound with a morpholine moiety, exhibited the biochemical profile of a selective serotonin reuptake inhibitor (SSRI) with 5-HT2A receptor antagonistic activity. This suggests its potential use as a novel antidepressant with enhanced therapeutic efficacy compared to conventional SSRIs (Hatanaka et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (2-Morpholinopyrimidin-5-yl)methylamine are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the biochemical pathways involved in the inflammatory response. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This results in a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .
Result of Action
The result of the action of this compound is a significant reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, leading to a decrease in iNOS and COX-2 protein expression . This makes it a potential therapeutic strategy for inflammation-associated disorders .
Biochemical Analysis
Biochemical Properties
(2-Morpholinopyrimidin-5-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGs) . These interactions are primarily hydrophobic, allowing this compound to bind effectively to the active sites of these enzymes and inhibit their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in macrophage cells stimulated by lipopolysaccharides (LPS), this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels . This reduction leads to decreased production of pro-inflammatory mediators, thereby mitigating the inflammatory response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like NOS and COX, forming hydrophobic interactions that inhibit their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of nitric oxide and prostaglandins by inhibiting NOS and COX enzymes . These interactions can alter the balance of pro-inflammatory and anti-inflammatory mediators, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the endoplasmic reticulum and mitochondria, where it modulates the activity of enzymes involved in inflammation and oxidative stress responses .
Properties
IUPAC Name |
(2-morpholin-4-ylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZFCDHVHWOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654826 | |
| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-76-7 | |
| Record name | 2-(4-Morpholinyl)-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


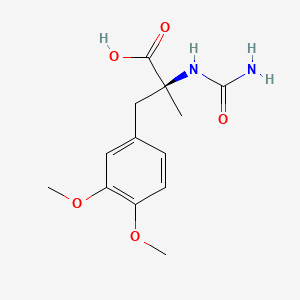



![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
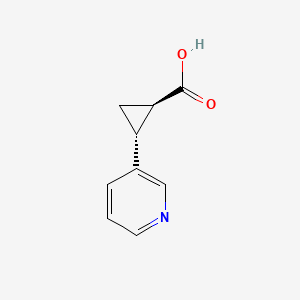
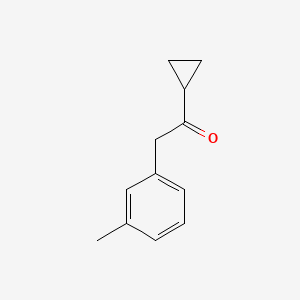
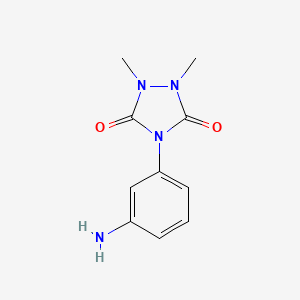


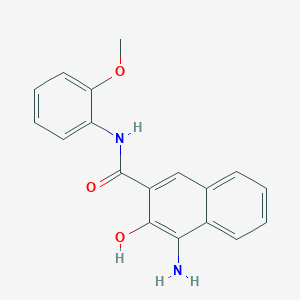
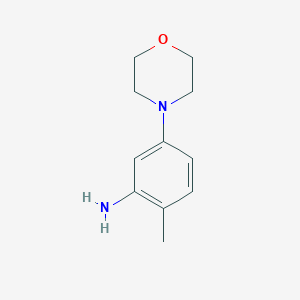
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)

